molecular formula C22H26ClNO5S B2982173 Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 866135-91-3

Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B2982173
CAS No.: 866135-91-3
M. Wt: 451.96
InChI Key: WFZJAPXXXRBYNZ-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate (CAS: 866135-91-3) is a piperidine-based compound with a molecular formula of C22H26ClNO5S and a molecular weight of 451.96 g/mol . Key physicochemical properties include a predicted density of 1.285 g/cm³, boiling point of 580.5°C, and acid dissociation constant (pKa) of 5.51 . The structure features a 4-chlorobenzyl group at the piperidine nitrogen and a 4-methoxyphenyl sulfonyl moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]-4-(4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO5S/c1-3-29-21(25)22(30(26,27)20-10-8-19(28-2)9-11-20)12-14-24(15-13-22)16-17-4-6-18(23)7-5-17/h4-11H,3,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZJAPXXXRBYNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, with the CAS number 866135-91-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN2O4SC_{21}H_{24}ClN_{2}O_{4}S, and it has a molecular weight of approximately 432.94 g/mol. The compound features a piperidine ring substituted with both a chlorobenzyl group and a methoxyphenylsulfonyl group, which are crucial for its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown activity against various bacterial strains and fungi, suggesting that this compound may possess similar effects. Specifically, sulfonamide groups are known to enhance the antimicrobial efficacy of compounds by inhibiting bacterial folic acid synthesis.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have not been extensively documented. However, the selectivity index (SI) observed in related compounds indicates that modifications to the piperidine structure can lead to lower cytotoxicity while maintaining therapeutic effects. For example, some derivatives exhibited high selectivity against cancer cell lines while sparing normal cells .

Case Studies

  • Antimicrobial Efficacy Study : A study involving the synthesis of various piperidine derivatives demonstrated that compounds with sulfonamide groups significantly inhibited bacterial growth in vitro. The effectiveness was measured using minimum inhibitory concentration (MIC) assays across different bacterial strains.
  • Antimalarial Screening : In a comparative analysis of piperidine derivatives against P. falciparum, certain modifications led to enhanced activity with IC50 values in the nanomolar range. These findings underscore the importance of structural diversity in developing effective antimalarial agents .
  • Cytotoxicity Assessment : In vitro tests on related compounds revealed varying degrees of cytotoxicity against human cancer cell lines. The selectivity index was calculated to assess the therapeutic window, indicating that some derivatives could be promising candidates for further development .

Research Findings Summary

Activity Findings
Antimicrobial Significant inhibition of bacterial growth; potential for broad-spectrum activity.
Antimalarial Promising activity against chloroquine-sensitive and resistant P. falciparum.
Cytotoxicity Varying degrees of cytotoxicity; some derivatives showed high selectivity indices.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorobenzyl group increases lipophilicity relative to methoxybenzyl or methylbenzyl analogues, which may influence membrane permeability .

Physicochemical Properties

Property Target Compound Phenylsulfonyl Analogue Nitro-Substituted Analogue
Molecular Weight 451.96 421.94 376.82
Predicted LogP<sup>a</sup> 3.78 4.12 2.95
pKa 5.51 - -
Boiling Point (°C) 580.5 562.3 498.7

<sup>a</sup> LogP values estimated using fragment-based methods.

Key Observations :

  • The methoxy group reduces LogP compared to the phenylsulfonyl analogue, suggesting better aqueous solubility .
  • The nitro group in the 4-chloro-3-nitrophenyl analogue significantly lowers molecular weight and boiling point, likely due to reduced van der Waals interactions .

Herbicidal Activity (Based on Analogues from )

Compounds with 4-methoxyphenyl sulfonyl and 4-chlorobenzyl groups demonstrated moderate herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli) .

Compound Type Activity Against Rape Activity Against Barnyard Grass
4-Methoxyphenyl sulfonyl Moderate Weak
Phenyl sulfonyl Weak None
4-Chloro-3-nitrophenyl sulfonyl None None

Key Observations :

  • The 4-methoxyphenyl sulfonyl moiety is critical for herbicidal activity, likely due to hydrogen bonding with target enzymes .
  • Nitro groups (e.g., in CAS 291292-03-0) abolish activity, possibly due to steric hindrance or electronic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 1-(4-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, and how is reaction completion monitored?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or sulfonylation reactions. For example, ethyl piperidinecarboxylate derivatives react with sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) under basic conditions (pH 9–10, adjusted with Na₂CO₃). Reaction progress is monitored using thin-layer chromatography (TLC) to confirm purity and completion . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate structural integrity, with characteristic peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1730 cm⁻¹) groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the piperidine ring (δ ~1.5–3.5 ppm for protons, ~20–60 ppm for carbons), 4-chlorobenzyl group (aromatic protons at δ ~7.2–7.4 ppm), and methoxyphenylsulfonyl moiety (methoxy protons at δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .
  • IR : Identify functional groups (e.g., sulfonyl, ester) .

Q. How do the sulfonyl and ester functional groups influence the compound’s reactivity and solubility?

  • Methodological Answer : The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or hydrolysis reactions. The ester group contributes to lipophilicity, impacting solubility in organic solvents (e.g., ethanol, dichloromethane). Hydrolysis under acidic/alkaline conditions (e.g., NaOH/EtOH) converts the ester to a carboxylic acid, as demonstrated in analogous piperidinecarboxylate derivatives .

Advanced Research Questions

Q. What experimental strategies optimize yield in the sulfonylation step, and how can competing side reactions be mitigated?

  • Methodological Answer :

  • pH Control : Maintain pH 9–10 with Na₂CO₃ to deprotonate the piperidine nitrogen, enhancing nucleophilicity .
  • Temperature : Moderate heating (40–60°C) accelerates reactivity without decomposing sensitive groups .
  • Purification : Use column chromatography or recrystallization to isolate the product from unreacted sulfonyl chloride or byproducts .

Q. How does the stereochemistry of the piperidine ring affect biological activity, and what analytical methods resolve enantiomeric impurities?

  • Methodological Answer : Stereochemical purity is critical for receptor binding. Chiral stationary-phase HPLC (e.g., Daicel Chiralpak® columns) or supercritical fluid chromatography (SFC) can separate enantiomers. For example, SFC with a Chiralpak® IB column (λ = 210 nm) resolves enantiomers with retention time differences ≥1.6 minutes .

Q. What contradictions exist in reported synthetic yields, and how can they be addressed through reaction condition adjustments?

  • Methodological Answer : Discrepancies in yields (e.g., 48% vs. 84% in sulfonylation ) may arise from solvent choice, stoichiometry, or catalyst use. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., molar ratio of sulfonyl chloride to piperidine derivative, reaction time) .

Q. How do substituents on the benzyl or sulfonyl groups modulate biological activity, and what in vitro assays are suitable for evaluation?

  • Methodological Answer : Substituents like 4-chloro (electron-withdrawing) or 4-methoxy (electron-donating) alter electronic properties, affecting binding to targets like carbonic anhydrases. Biological screening via enzyme inhibition assays (e.g., fluorescence-based) and docking studies (e.g., AutoDock Vina) can correlate structure-activity relationships .

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